

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

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An In-depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a common scaffold in a multitude of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-established pharmacophore, further enhances the potential of this molecule in medicinal chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents, from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. This guide provides a comprehensive overview of the known physical and chemical properties of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**, alongside a discussion of its potential synthesis and applications in the field of drug discovery.

Physicochemical Properties

Precise experimental data for **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** is not readily available in published literature. However, computational models provide valuable estimations of its key physicochemical properties. These computed values, primarily sourced from the PubChem database, offer a foundational understanding of the molecule's behavior.^[6]

Table 1: Computed Physicochemical Properties of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**^[6]

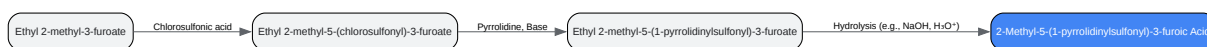
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₅ S	PubChem
Molecular Weight	259.28 g/mol	PubChem
XLogP3	0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	259.05144369 g/mol	PubChem
Topological Polar Surface Area	96.2 Å ²	PubChem
Heavy Atom Count	17	PubChem
Complexity	395	PubChem

For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting that the target molecule is likely to be a solid at room temperature.^[6] The pKa of the carboxylic acid group is a critical parameter influencing the compound's solubility and pharmacokinetic profile. While no experimental value is available for the target molecule, the pKa of the parent 2-furoic acid is approximately 3.12 at 25°C.^[1] The electron-withdrawing nature of the sulfonyl group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value.

Synthesis and Reactivity

A definitive, step-by-step synthesis protocol for **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** has not been detailed in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known reactions of furan derivatives. A likely approach would involve the sulfonation of a suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and subsequent reaction with pyrrolidine.

A potential synthetic pathway is outlined below:



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Caption: Proposed synthetic pathway for **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid**.

Proposed Synthetic Protocol:

- **Chlorosulfonation of Ethyl 2-methyl-3-furoate:** The starting material, ethyl 2-methyl-3-furoate, would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.
- **Formation of the Sulfonamide:** The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This nucleophilic substitution reaction at the sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.
- **Hydrolysis of the Ester:** The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification, or under acidic conditions.

Self-Validation and Causality: This proposed pathway is based on well-established and high-yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as

the ester group is less reactive than the free carboxylic acid under the conditions of chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for converting esters to carboxylic acids.

Potential Applications in Drug Development

While specific biological activity data for **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** is not publicly available, its structural components suggest several promising avenues for investigation in drug discovery.

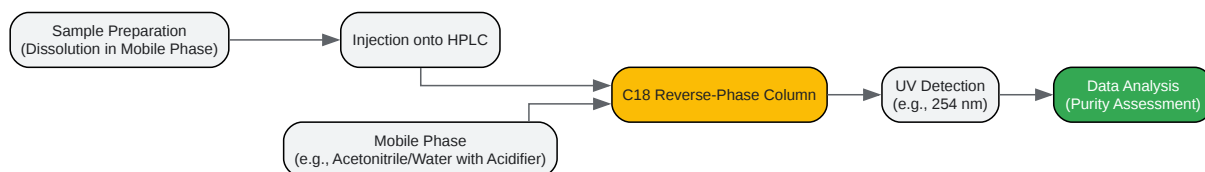
- **Antibacterial and Antifungal Agents:** The furan nucleus is a key component of many antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial pharmacophore. The combination of these two moieties in a single molecule makes it a compelling candidate for screening against a variety of bacterial and fungal pathogens.
- **Anti-inflammatory Activity:** Certain furoic acid derivatives have demonstrated anti-inflammatory properties.[8] The sulfonamide group is also present in several anti-inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways.
- **Diuretic and Antihypertensive Agents:** Furosemide, a potent loop diuretic, is a well-known drug containing a furan ring and a sulfonamide group. Although structurally distinct, the presence of these key functional groups in **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** suggests that it could be explored for potential diuretic and antihypertensive activities.
- **Enzyme Inhibition:** The carboxylic acid and sulfonamide groups are capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the molecule a candidate for screening against various enzymatic targets implicated in disease.

Analytical Methodologies

The analysis and purification of **2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid** would likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be the primary choice for assessing the purity of this compound and for monitoring reaction progress.



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Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.

Suggested HPLC Protocol:

- Column: A C18 reverse-phase column is generally suitable for the separation of small organic molecules like furoic acid derivatives.^{[3][4][9]}
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would likely provide good peak shape and resolution. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group.
- Detection: UV detection at a wavelength around 254 nm should be effective, as the furan ring and the sulfonamide group are expected to have significant UV absorbance.
- Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Conclusion

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a molecule of significant interest for medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its physicochemical properties and biological activities are currently limited in the public domain, computational data and knowledge of related compounds provide a solid foundation for its

further investigation. The proposed synthetic pathway offers a logical and feasible route for its preparation. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid-physical-and-chemical-properties]

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